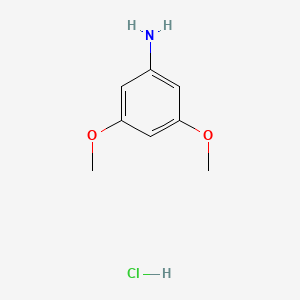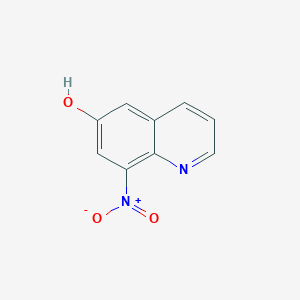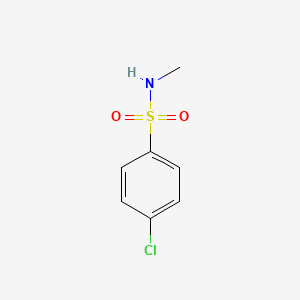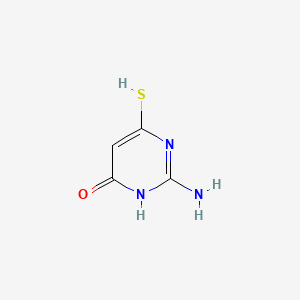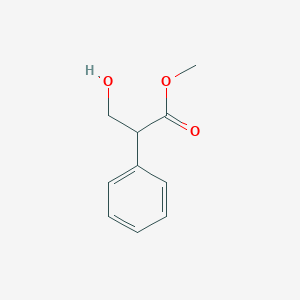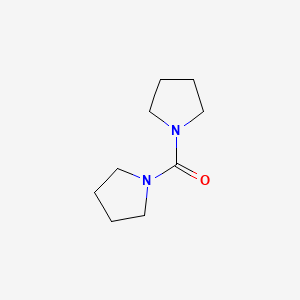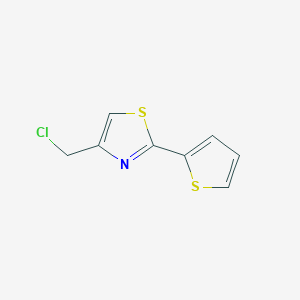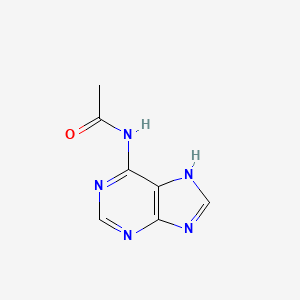
Malato de dibutilo
Descripción general
Descripción
Dibutyl malate is an organic compound with the chemical formula (C_{12}H_{20}O_4). It is the diester of malic acid and butanol. This compound is a colorless to yellowish liquid with a characteristic odor. Dibutyl malate is primarily used in the production of polymers and as a plasticizer in various industrial applications .
Aplicaciones Científicas De Investigación
Dibutyl malate has several applications in scientific research, including:
Mecanismo De Acción
Target of Action
Dibutyl malate, also known as dibutyl maleate, is an organic compound that is primarily used as a plasticizer for aqueous dispersions of copolymers with vinyl acetate . It is also used as an intermediate in the preparation of other chemical compounds . The primary targets of dibutyl malate are therefore these copolymers and chemical compounds .
Mode of Action
The interaction of dibutyl malate with its targets involves the formation of polyaspartic esters . This process occurs when an amine is reacted with a dialkyl maleate, such as dibutyl malate, utilizing the Michael addition reaction . The resulting polyaspartic esters are then used in coatings, adhesives, sealants, and elastomers .
Biochemical Pathways
The biochemical pathways affected by dibutyl malate are primarily related to the production of coatings, adhesives, sealants, and elastomers . The Michael addition reaction, which involves the reaction of an amine with dibutyl malate, is a key step in these pathways .
Pharmacokinetics
It is known that dibutyl malate is a colorless oily liquid with a boiling point of 280 °C . It is very hardly soluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of dibutyl malate’s action are primarily seen in the formation of polyaspartic esters . These esters are used in various applications, including coatings, adhesives, sealants, and elastomers .
Action Environment
The action of dibutyl malate can be influenced by environmental factors. For instance, its solubility in water is very low , which could affect its distribution in aquatic environments. Additionally, its boiling point of 280 °C suggests that it is stable under normal environmental temperatures but may evaporate at high temperatures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibutyl malate can be synthesized through the esterification of malic acid with butanol. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, dibutyl malate is produced by reacting maleic acid anhydride with 1-butanol in the presence of a catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester .
Análisis De Reacciones Químicas
Types of Reactions: Dibutyl malate undergoes various chemical reactions, including:
Esterification: Formation of dibutyl malate from malic acid and butanol.
Hydrolysis: Dibutyl malate can be hydrolyzed back to malic acid and butanol in the presence of water and an acid or base catalyst.
Oxidation: Under oxidative conditions, dibutyl malate can be converted to maleic acid or other oxidation products.
Common Reagents and Conditions:
Esterification: p-Toluenesulfonic acid as a catalyst, reflux conditions.
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Esterification: Dibutyl malate.
Hydrolysis: Malic acid and butanol.
Oxidation: Maleic acid and other oxidation products.
Comparación Con Compuestos Similares
Diethyl malate: Another diester of malic acid, but with ethanol instead of butanol.
Dimethyl malate: A diester of malic acid with methanol.
Diisostearyl malate: A diester of malic acid with isostearyl alcohol, commonly used in cosmetics.
Comparison: Dibutyl malate is unique due to its specific esterification with butanol, which imparts distinct physical and chemical properties. Compared to diethyl malate and dimethyl malate, dibutyl malate has a higher molecular weight and different solubility characteristics. Diisostearyl malate, on the other hand, is more commonly used in cosmetic formulations due to its emollient properties .
Propiedades
IUPAC Name |
dibutyl 2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c1-3-5-7-16-11(14)9-10(13)12(15)17-8-6-4-2/h10,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSCSYLDRHAHOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862703 | |
| Record name | (+/-)-Dibutyl malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6280-99-5, 1587-18-4, 2385-79-7 | |
| Record name | 1,4-Dibutyl 2-hydroxybutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malic acid, dibutyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ENT-337 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-Dibutyl malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl (±)-malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dibutyl malate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031696 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing Dibutyl Malate, and what are their respective advantages?
A1: Dibutyl Malate can be synthesized through esterification of malic acid with n-butyl alcohol. Two methods stand out in the research:
Q2: What factors influence the yield of Dibutyl Malate during synthesis?
A2: Several factors can significantly impact the yield of Dibutyl Malate during synthesis:
Q3: What are the potential applications of Dibutyl Malate?
A3: While current research primarily focuses on Dibutyl Malate's synthesis and properties, its characteristics suggest potential applications in various fields:
Q4: What are the known toxicological properties of Dibutyl Malate?
A4: A hazard evaluation study on Dibutyl Malate (ENT-337) revealed the following: []
- Skin irritation: It exhibited no primary irritation potential upon application to intact or abraded rabbit skin. []
- Eye irritation: Single application to rabbit eyes resulted in mild corneal injury and slight conjunctival irritation. []
- Ingestion: Data suggests low toxicity risk from accidental ingestion. []
- Inhalation: Acute and subchronic inhalation exposures in rats showed no adverse effects. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


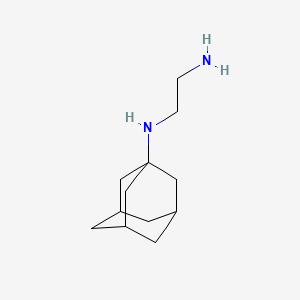
![Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1584723.png)
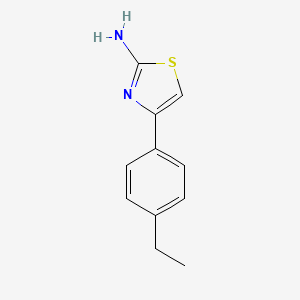
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1584725.png)
